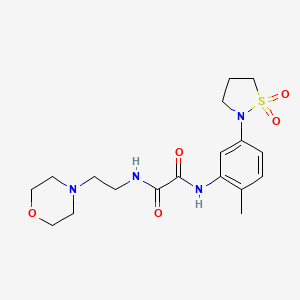
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C18H26N4O5S and its molecular weight is 410.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H23N3O5S
- Molecular Weight : 381.4 g/mol
- IUPAC Name : this compound
The compound features a complex structure that includes an oxalamide core and a dioxidoisothiazolidinyl moiety, which are significant for its biological activity.
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . The mechanism involves:
- Inhibition of CDK2 : The compound binds to the active site of CDK2, inhibiting its activity. This disruption affects the cell cycle, particularly the transition from the G1 phase to the S phase.
- Cell Cycle Arrest : By inhibiting CDK2, the compound can lead to cell cycle arrest, preventing cell division and potentially inducing apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- In vitro Studies : Various studies have demonstrated that this compound effectively inhibits the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, it has shown efficacy against breast and prostate cancer cell lines .
Additional Biological Activities
Beyond its anticancer properties, this compound may also exhibit:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, although further research is needed to establish these effects conclusively.
- Antimicrobial Activity : There are indications that compounds with similar structures may possess antimicrobial properties, warranting further investigation into this aspect.
Table 1: Summary of Biological Activities
Case Study Example
A study conducted on breast cancer cell lines treated with this compound revealed:
- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.
- Mechanistic Insights : Flow cytometry analyses indicated an increase in apoptotic cells following treatment, supporting the hypothesis of its role in inducing apoptosis via CDK inhibition .
Propiedades
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S/c1-14-3-4-15(22-6-2-12-28(22,25)26)13-16(14)20-18(24)17(23)19-5-7-21-8-10-27-11-9-21/h3-4,13H,2,5-12H2,1H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNGTGDIWYQIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













